molecular formula C7H13BCl2O2 B1589415 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 83622-41-7

2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1589415
CAS No.: 83622-41-7
M. Wt: 210.89 g/mol
InChI Key: GQFQFYFLABSDDS-UHFFFAOYSA-N
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Description

2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester characterized by a dioxaborolane backbone with a dichloromethyl (-CHCl₂) substituent at the 2-position. This compound belongs to the class of organoboron reagents widely used in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to the boron atom's electrophilic nature .

Properties

IUPAC Name

2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BCl2O2/c1-6(2)7(3,4)12-8(11-6)5(9)10/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFQFYFLABSDDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453031
Record name 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Molecular Weight

210.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83622-41-7
Record name 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Preparation Methods

Step A: Preparation of (Dichloromethyl)boronic Acid

  • A flame-dried three-necked round-bottomed flask is charged with reagents under an inert argon atmosphere.
  • The reaction involves the generation of (dichloromethyl)boronic acid via treatment of dichloromethane with boron reagents under controlled conditions.
  • After completion, the reaction mixture is worked up by extraction with diethyl ether, washing with brine, drying over magnesium sulfate, and filtration.
  • The crude boronic acid is concentrated under reduced pressure and dried under high vacuum to yield a yellow-brownish syrup.
  • Yield: Quantitative (approximately 16.3 g, 127 mmol) with 78% weight purity.

Step B: Formation of this compound

  • The crude (dichloromethyl)boronic acid from Step A is dissolved in dry dichloromethane.
  • Anhydrous magnesium sulfate and pinacol are added to the solution.
  • The mixture is stirred under argon at room temperature for 16 hours to promote esterification, forming the pinacol boronic ester.
  • The reaction mixture is filtered through Celite to remove solids, and the filtrate is concentrated under reduced pressure.
  • The crude product is purified by vacuum distillation through a vacuum-jacketed distilling column.
  • The pure product is a colorless liquid that solidifies upon standing at low temperature.
  • Yield: Approximately 89% (24.2 g), distilling at 108 °C under 23 mmHg.

Optional Step C: Conversion to 2-(Diiodomethyl) Derivative

  • The dichloromethyl boronic ester can be converted to the diiodomethyl analogue by reaction with sodium iodide in dry acetone under reflux and argon atmosphere.
  • The reaction is protected from light using aluminum foil.
  • After 48 hours, the mixture is quenched with sodium thiosulfate and magnesium sulfate, filtered, and concentrated.
  • The product is obtained as a pale yellow solid in 95% yield.
  • This derivative is useful for direct borocyclopropanation reactions.

Experimental Data Summary

Step Compound Key Reagents/Conditions Yield (%) Physical State Notes
A (Dichloromethyl)boronic acid Dichloromethane, boron reagents, ether extraction Quantitative (78% purity) Yellow-brown syrup Used crude for next step
B This compound Pinacol, MgSO4, DCM, 16 h stirring, vacuum distillation 89 Colorless liquid/solid Purified by vacuum distillation
C 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane NaI, acetone, reflux 48 h, dark conditions 95 Pale yellow solid Optional derivative for cyclopropanation

Research Findings and Notes

  • The preparation method is robust and scalable, with high yields and straightforward purification steps.
  • The use of anhydrous magnesium sulfate in Step B facilitates efficient esterification by removing water formed during the reaction.
  • Vacuum distillation is critical to isolate the pure boronic ester, avoiding decomposition.
  • The dichloromethyl boronic ester is a key intermediate for further transformations, including the synthesis of diiodomethyl derivatives used in advanced cyclopropanation reactions.
  • The intermediate and final products are typically used without further purification in subsequent synthetic steps, highlighting the efficiency of the preparation.
  • The methodology avoids the use of heavy metals or harsh conditions, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of reactions, including:

  • Oxidation: The compound can be oxidized to form dichloromethylboronic acid derivatives.

  • Reduction: Reduction reactions can convert the compound into simpler boronic acids.

  • Substitution: It can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions typically use oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions may involve hydrogen gas in the presence of a metal catalyst.

  • Substitution reactions often require nucleophiles and suitable solvents.

Major Products Formed:

  • Oxidation products include various dichloromethylboronic acid derivatives.

  • Reduction products are simpler boronic acids.

  • Substitution products depend on the nucleophile used in the reaction.

Scientific Research Applications

Chemistry: In organic chemistry, the compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Biology: The compound has applications in biological research, particularly in the study of enzyme inhibitors and the development of new pharmaceuticals.

Medicine: It is used in the synthesis of drug candidates and in the development of diagnostic agents for medical imaging.

Industry: In materials science, the compound is utilized in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism by which 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its ability to act as a boronic acid derivative. It forms stable complexes with various substrates, facilitating reactions such as cross-coupling. The molecular targets and pathways involved include the activation of boronic acid groups and their interaction with organic substrates.

Comparison with Similar Compounds

Key Findings:

Electrophilicity and Reactivity : The dichloromethyl variant is expected to exhibit higher electrophilicity than aryl-substituted analogs (e.g., 2-(4-methoxyphenyl)-), making it more reactive in cross-coupling reactions. However, its instability under hydrolytic conditions may limit practical applications .

Synthetic Utility : Aryl-substituted derivatives (e.g., 2-(3,5-dichlorophenyl)-) are preferred for Suzuki couplings due to their stability and predictable reactivity, as demonstrated in palladium-catalyzed borylation protocols . In contrast, alkyl-substituted analogs like the iodomethyl derivative are less common but valuable for alkyl-alkyl bond formations .

Thermal and Chemical Stability : Aryl boronate esters generally exhibit higher thermal stability (e.g., 2-(3,5-dichlorophenyl)- melts at 53°C) compared to alkyl variants, which are often liquids at room temperature .

Biological Activity

2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as Pinacol (dichloromethyl) boronate, is a compound with significant implications in organic synthesis and biological research. Its unique structure allows it to participate in various chemical reactions, making it a valuable reagent in the development of pharmaceuticals and agrochemicals.

  • Molecular Formula : C7H13BCl2O2
  • Molecular Weight : 210.89 g/mol
  • Boiling Point : 103 °C (at 20 Torr)
  • Density : 1.1423 g/cm³

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a boronate ester. Boron-containing compounds have been studied for their potential applications in medicinal chemistry due to their ability to form stable complexes with various biomolecules.

The biological activity of this compound can be attributed to its reactivity with nucleophiles and electrophiles. The dichloromethyl group enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions that can modify biological molecules.

Anticancer Activity

Recent studies have explored the anticancer potential of boron-containing compounds. A study highlighted that boronates can inhibit certain enzymes involved in cancer cell proliferation:

  • Study Reference : Research conducted by Prof. Greg C. Fu demonstrated that boronate esters could be utilized in the synthesis of asymmetric alkyl boronates which showed promising anticancer properties when tested against various cancer cell lines .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of boron compounds. Research indicates that certain boronates may protect neuronal cells from oxidative stress:

  • Findings : In vitro studies revealed that compounds similar to this compound exhibited protective effects against oxidative damage in neuronal cells .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cancer cell proliferationProf. Greg C. Fu et al.
NeuroprotectiveProtection against oxidative stressIn vitro studies

Q & A

Q. What are the primary synthetic routes for preparing 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how is purity validated?

The compound is typically synthesized via boron-mediated aryl coupling or transesterification of boronic acids with pinacol. Key steps include:

  • Step 1 : Reaction of dichloromethyl-substituted aryl precursors with boronic esters under anhydrous conditions.
  • Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the dioxaborolane.
  • Purity validation : Use ¹H NMR (to confirm absence of unreacted pinacol) and HPLC (≥95% purity threshold) .

Q. How is this compound characterized spectroscopically, and what key peaks indicate structural integrity?

  • ¹H NMR :
    • Peaks at δ 1.0–1.3 ppm (tetramethyl groups on dioxaborolane ring).
    • δ 6.5–7.5 ppm (aromatic protons from dichloromethyl-substituted aryl group).
  • ¹¹B NMR : A singlet near δ 30–35 ppm confirms the tetrahedral boron environment.
  • FTIR : B-O stretching at ~1350–1400 cm⁻¹ and C-Cl stretches at 600–800 cm⁻¹ .

Q. What are the standard applications of this compound in organic synthesis?

It serves as a boron-containing intermediate in:

  • Suzuki-Miyaura cross-coupling : Introduces dichloromethyl-substituted aryl groups into biaryl systems.
  • Protecting group strategies : Stabilizes boronic acids during multi-step syntheses.
  • Medicinal chemistry : Used to synthesize halogenated analogs for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst, temperature) influence the efficiency of cross-coupling reactions using this compound?

Parameter Optimal Range Impact on Yield
Solvent THF/DMF (anhydrous)Polar aprotic solvents enhance boron reactivity.
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Bulky ligands reduce steric hindrance.
Temperature 80–100°CHigher temps accelerate transmetallation.
Base K₂CO₃ or CsFFluoride bases improve boronate activation.
Note : Contradictions in literature arise when using aqueous conditions , which may hydrolyze the dioxaborolane ring. Pre-drying reagents is critical .

Q. How can researchers resolve contradictions in reported reactivity of this compound with electron-deficient vs. electron-rich aryl partners?

  • Hypothesis testing :
    • Electron-deficient partners : Higher yields due to faster oxidative addition.
    • Electron-rich partners : Slower transmetallation due to steric bulk; use microwave irradiation to accelerate kinetics.
  • Methodological approach :
    • Perform kinetic studies (monitor reaction via in situ NMR).
    • Compare Hammett parameters of aryl partners to correlate electronic effects.
    • Optimize ligand systems (e.g., SPhos for electron-rich substrates) .

Q. What computational methods are suitable for modeling the boron-aryl bond stability in this compound?

  • DFT calculations (B3LYP/6-31G* level): Predict bond dissociation energies (BDEs) and charge distribution.
  • Molecular dynamics : Simulate solvent effects on boron center reactivity.
  • Key findings : The dichloromethyl group increases electrophilicity at boron, enhancing cross-coupling efficiency but risking hydrolysis .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

Condition Stability Degradation Pathway
Ambient (light) Unstable (≤1 week)Photolytic cleavage of B-O bond.
-20°C (dark) Stable (>6 months)Minimal decomposition.
Humid environment Rapid hydrolysis (hours)Forms boronic acid and pinacol.
Mitigation : Store under inert gas (N₂/Ar) in amber vials with molecular sieves .

Data Analysis and Experimental Design

Q. How should researchers design control experiments to distinguish between boronate decomposition and catalyst deactivation in failed cross-coupling reactions?

  • Control 1 : Isolate the dioxaborolane post-reaction and analyze via ¹¹B NMR to confirm structural integrity.
  • Control 2 : Perform a blank reaction with a known active catalyst (e.g., Pd(OAc)₂) to test for catalyst poisoning.
  • Control 3 : Add competitor boronic ester to assess if the catalyst is functional .

Q. What statistical methods are recommended for analyzing batch-to-batch variability in synthetic yields?

  • ANOVA : Compare means of ≥3 independent syntheses.
  • Multivariate regression : Correlate yield with variables (purity, solvent volume, temperature).
  • Outlier detection : Use Grubbs’ test to identify anomalous batches .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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